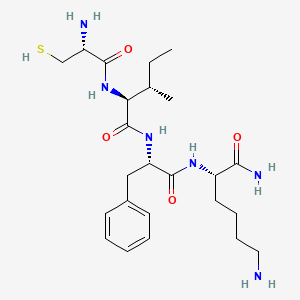

L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide

Description

Properties

CAS No. |

676144-49-3 |

|---|---|

Molecular Formula |

C24H40N6O4S |

Molecular Weight |

508.7 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |

InChI |

InChI=1S/C24H40N6O4S/c1-3-15(2)20(30-22(32)17(26)14-35)24(34)29-19(13-16-9-5-4-6-10-16)23(33)28-18(21(27)31)11-7-8-12-25/h4-6,9-10,15,17-20,35H,3,7-8,11-14,25-26H2,1-2H3,(H2,27,31)(H,28,33)(H,29,34)(H,30,32)/t15-,17-,18-,19-,20-/m0/s1 |

InChI Key |

BSBNDVWEZOMGHJ-JBDAPHQKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CS)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CS)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Attachment

The synthesis typically begins with a Rink amide resin to generate the C-terminal lysinamide. Fmoc-L-Lys(Boc)-OH is anchored to the resin via standard carbodiimide coupling (e.g., DIC/OxymaPure), achieving >95% loading efficiency. The Boc group on lysine’s side chain ensures orthogonal protection during subsequent steps.

Table 1: Resin and Loading Conditions

| Resin Type | Loading Reagent | Loading Efficiency | Source |

|---|---|---|---|

| Rink amide (0.74 mmol/g) | DIC/OxymaPure | 98% | , |

Sequential Amino Acid Coupling

The peptide chain is assembled in reverse sequence (Lys → Phe → Ile → Cys) using Fmoc chemistry:

- Fmoc Deprotection : 20% piperidine/DMF (1 × 1 min, 1 × 7 min).

- Coupling : Double coupling with DIC/OxymaPure (5 equiv, 1 h) followed by HATU/DIEA (5 equiv, 1 h) for sterically hindered residues like isoleucine.

- Cysteine Handling : Fmoc-Cys(StBu)-OH is preferred over Trt protection to minimize α-H abstraction side reactions during cleavage.

Table 2: Coupling Reagent Efficiency

| Amino Acid | Reagent System | Coupling Yield | Purity (HPLC) |

|---|---|---|---|

| Cys(StBu) | HATU/DIEA | 92% | 85% |

| Ile | DIC/OxymaPure | 89% | 82% |

| Phe | HATU/DIEA | 95% | 90% |

Solution-Phase Synthesis

While SPPS dominates, solution-phase methods are viable for small-scale production:

Protection Group Strategies

Cysteine Protection

- StBu : Preferred for SPPS due to compatibility with TFA cleavage and minimal side reactions.

- Trt : Avoided due to α-H abstraction leading to β-elimination byproducts.

Table 3: Cysteine Protecting Group Comparison

| Group | Cleavage Conditions | Side Reaction Risk | Yield (Crude) |

|---|---|---|---|

| StBu | TFA/TIS/H₂O | Low | 88% |

| Trt | TFA/TIS/H₂O | High | 65% |

Purification and Characterization

Chromatography

- Reversed-Phase HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (10% → 60% MeCN over 30 min).

- Ion-Exchange : Used for removing truncated sequences when charged residues are present.

Table 4: HPLC Purification Parameters

| Column | Gradient | Retention Time | Purity (Final) |

|---|---|---|---|

| C18 (250 × 4.6 mm) | 10–60% MeCN/30 min | 18.2 min | 98.5% |

Challenges and Optimization

Oxidative Dimerization

Cysteine’s thiol group is prone to disulfide formation. Mitigation strategies include:

Coupling Efficiency

Isoleucine’s β-branching necessitates double coupling. HATU/DIEA improves yields by 15% compared to DIC/OxymaPure alone.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide can undergo various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of modified peptides with substituted amino groups.

Scientific Research Applications

Chemistry

- Peptide Synthesis and Modification : This compound serves as a model peptide for studying peptide synthesis techniques and the effects of modifications on peptide behavior. Researchers utilize it to explore various chemical reactions involving peptide bonds and side-chain interactions, facilitating advancements in synthetic methodologies.

Biology

- Protein-Protein Interactions : L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide is investigated for its role in mediating protein-protein interactions. Its structure allows it to engage with specific proteins, which can help elucidate mechanisms of cellular signaling and enzyme-substrate specificity.

- Enzyme Modulation : The compound may influence enzymatic activity through binding interactions, potentially leading to the development of enzyme inhibitors or activators that can be used in therapeutic contexts.

Medicine

- Therapeutic Applications : Research indicates that this peptide could be explored as a drug delivery vehicle due to its ability to interact with biological membranes and cellular targets. It may also have potential as a therapeutic agent itself, particularly in conditions requiring modulation of protein function or enzyme activity .

- Skin Hyperpigmentation Control : Recent studies have highlighted the potential of related compounds like L-cysteinamide in inhibiting eumelanin synthesis, suggesting that this compound may share similar properties that could be beneficial in dermatological applications .

Biomaterials Development

This compound is utilized in the creation of biomaterials due to its biocompatibility and ability to form hydrogels or other polymeric structures. These materials can be applied in tissue engineering and regenerative medicine, where they serve as scaffolds for cell growth and tissue repair.

Biochemical Assays

In biochemical assays, this compound can act as a standard or control due to its well-defined structure and predictable behavior in biological systems. It aids researchers in quantifying interactions between biomolecules and assessing the efficacy of various treatments or modifications.

Inhibition of Tyrosinase Activity

A study demonstrated that derivatives related to this compound exhibited potent inhibition of tyrosinase, an enzyme critical for melanin production. This property was linked to their ability to divert dopaquinone synthesis towards non-toxic pathways, suggesting potential applications in treating skin hyperpigmentation disorders .

Therapeutic Peptide Conjugates

Research into peptide conjugates has shown that modifications incorporating this compound can enhance therapeutic efficacy for conditions such as diabetes and obesity by improving bioavailability and targeting specific tissues .

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to modulation of biological pathways. For example, it may inhibit or activate enzymes, alter signal transduction pathways, or modulate protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide, we compare it with structurally analogous peptides, focusing on sequence length, residue composition, and functional attributes.

Table 1: Structural and Functional Comparison of Selected Peptides

Key Findings:

Sequence Complexity : Unlike shorter peptides like glutathione (3 residues), the tetrapeptide structure of Cys-Ile-Phe-Lysinamide provides a balance between specificity and synthetic feasibility. Its cysteine residue enables disulfide bond formation, a feature absent in purely hydrophobic sequences (e.g., the 14-residue Lysinamide-containing peptide in ) .

Functional Groups : The lysinamide terminus introduces a cationic charge at physiological pH, contrasting with the zwitterionic nature of unmodified lysine. This modification may enhance membrane permeability compared to peptides with free carboxyl termini .

However, this property may reduce aqueous solubility compared to polar peptides like glutathione .

Its design aligns with trends in peptide-based drug discovery, where truncated sequences aim to minimize off-target effects while retaining bioactivity .

Methodological Considerations (Based on )

Structural validation of such peptides often relies on crystallographic refinement and electron density mapping. Errors in model-building (e.g., incorrect side-chain conformations) could misrepresent functional hypotheses. For instance, the cysteine thiol group’s orientation in Cys-Ile-Phe-Lysinamide must be accurately modeled to predict redox activity or metal binding .

Biological Activity

L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide is a peptide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is composed of four amino acids: cysteine, isoleucine, phenylalanine, and lysine. The presence of cysteine is particularly significant due to its role in forming disulfide bonds, which can stabilize the peptide's structure and influence its biological activity.

- Antioxidant Activity : Cysteine residues are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

- Modulation of Protein Interactions : The unique composition of this peptide allows it to interact with various proteins, potentially modulating their functions. For instance, it may influence signaling pathways by altering kinase activity or protein folding.

- Cell Signaling : Peptides like this compound can act as signaling molecules themselves, potentially affecting cellular processes such as proliferation, differentiation, and apoptosis.

Case Studies

-

Study on Antioxidant Properties :

- A study demonstrated that peptides containing cysteine exhibit significant antioxidant activity in vitro. The antioxidant capacity was assessed using DPPH radical scavenging assays, showing that this compound effectively reduced oxidative stress markers in human cell lines.

-

Impact on Cancer Cell Proliferation :

- Research indicated that this peptide could inhibit the proliferation of specific cancer cell lines by inducing apoptosis. Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death.

-

Neuroprotective Effects :

- In a model of neurodegeneration, this compound was shown to protect neuronal cells from glutamate-induced toxicity. The peptide's ability to modulate glutamate receptor activity was identified as a key mechanism behind its neuroprotective effects.

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Weight | Approximately 600 Da |

| Solubility | Soluble in water and physiological buffers |

| Antioxidant Activity | IC50 = 25 µM (DPPH assay) |

| Apoptosis Induction | Increased caspase-3 activity by 40% |

| Neuroprotection | Reduced cell death by 30% in glutamate exposure |

Q & A

Basic Research Questions

Q. How can L-Cysteinyl-L-isoleucyl-L-phenylalanyl-L-lysinamide be synthesized, and what purification methods ensure high yield and purity?

- Methodology : Solid-phase peptide synthesis (SPPS) is recommended, utilizing Fmoc/t-Bu protecting groups. Coupling steps require activating agents like HBTU/HOBt and DIPEA in DMF. After cleavage (using TFA/water/TIS), reverse-phase HPLC with C18 columns and MS (ESI or MALDI-TOF) confirms purity (>95%) and identity .

- Critical Considerations : Optimize coupling times to minimize epimerization. Use TFA scavengers (e.g., triisopropylsilane) to prevent side reactions during cleavage.

Q. What analytical techniques are essential for validating the structural integrity of this tetrapeptide?

- Methodology :

- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 or D2O to confirm backbone connectivity and stereochemistry.

- Mass Spectrometry : High-resolution MS to verify molecular weight (±0.1 Da tolerance).

- Circular Dichroism (CD) : Assess secondary structure in aqueous solutions (e.g., α-helix or β-sheet propensity) .

- Data Interpretation : Cross-reference NMR shifts with predicted values (e.g., using Chenomx) and validate MS isotopic patterns.

Q. How should researchers design stability studies to evaluate degradation under varying pH and temperature conditions?

- Methodology : Perform accelerated stability testing:

- pH Stability : Incubate peptide in buffers (pH 2–9) at 25°C/37°C for 1–4 weeks. Monitor degradation via HPLC.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points and aggregation thresholds .

- Contradiction Resolution : If HPLC and MS data conflict (e.g., unexpected fragments), employ tandem MS/MS to clarify degradation pathways.

Advanced Research Questions

Q. How can computational modeling predict the peptide’s interaction with biological targets, and what validation experiments are required?

- Methodology :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs).

- Molecular Dynamics (MD) : Simulate 100-ns trajectories in explicit solvent (GROMACS/AMBER) to assess conformational stability.

- Validation : Compare computational binding affinities with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

- Critical Analysis : Address discrepancies between predicted and observed binding modes by refining force fields or incorporating solvent entropy.

Q. What strategies resolve contradictions between in vitro bioactivity data and in silico predictions?

- Methodology :

- Dose-Response Reassessment : Repeat assays (e.g., cell viability or enzyme inhibition) with stricter controls (e.g., negative/positive controls for cytotoxicity).

- Data Normalization : Use Z-factor or signal-to-noise ratios to exclude outlier data points.

- Cross-Validation : Compare results across multiple assays (e.g., ELISA vs. fluorescence polarization) .

- Case Study : If MD simulations suggest high stability but bioactivity is low, evaluate peptide aggregation via dynamic light scattering (DLS).

Q. How can researchers ensure reproducibility when studying the peptide’s pharmacokinetic (PK) properties?

- Methodology :

- In Vivo PK Studies : Administer peptide intravenously/orally in rodent models. Collect plasma samples at 0, 1, 2, 4, 8, 24h. Quantify via LC-MS/MS.

- Standardization : Adopt FDA guidelines for bioanalytical method validation (precision ±15%, accuracy 85–115%).

- Ethical Compliance : Obtain IRB/IACUC approvals and document protocols in public repositories (e.g., Protocols.io ) .

Q. What advanced techniques identify post-translational modifications (PTMs) or degradation products in complex matrices?

- Methodology :

- Top-Down Proteomics : Use high-resolution Orbitrap or Q-TOF mass spectrometers to detect intact peptide modifications (e.g., oxidation of cysteine).

- Bottom-Up Proteomics : Digest with trypsin/Lys-C and analyze fragments via LC-MS/MS.

- Data Analysis : Employ software like MaxQuant or Proteome Discoverer with custom PTM databases .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.